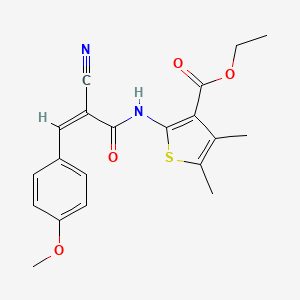

(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

The compound (Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate belongs to a class of thiophene-based derivatives synthesized via Knoevenagel condensation. The core structure features a 2-aminothiophene ring substituted with cyanoacrylamide and ester groups. Its synthesis involves reacting ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with 4-methoxybenzaldehyde in the presence of piperidine and acetic acid, yielding a product with a (Z)-configured α,β-unsaturated cyanoacrylamide moiety .

This compound is part of a broader series designed to explore structure-activity relationships (SAR) for antioxidant and anti-inflammatory applications. The 4-methoxyphenyl substituent distinguishes it from analogs with hydroxyl, nitro, or bulky aromatic groups. Its structural features, including electron-donating methoxy groups and steric hindrance from the thiophene ring, influence its physicochemical and biological properties .

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-5-26-20(24)17-12(2)13(3)27-19(17)22-18(23)15(11-21)10-14-6-8-16(25-4)9-7-14/h6-10H,5H2,1-4H3,(H,22,23)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAJJXACOVXSDS-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This paper explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antioxidant and antibacterial properties.

Synthesis and Characterization

The compound was synthesized through a Knoevenagel condensation reaction involving ethyl 2-(2-cyano-acetamido)-4,5-dimethylthiophene-3-carboxylate and various substituted benzaldehydes. The reaction was carried out in toluene with piperidine as a catalyst, yielding products in good purity and yields (55-95%) after recrystallization. Characterization was performed using techniques such as IR spectroscopy, NMR, and mass spectrometry, confirming the structural integrity of the synthesized compounds .

Antioxidant Activity

The antioxidant activity of (Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate was assessed using four different methods:

- DPPH Radical Scavenging : The ability to neutralize DPPH radicals was measured, showing significant scavenging activity.

- Nitric Oxide Scavenging : The compound demonstrated effective inhibition of nitric oxide production.

- Lipid Peroxidation Inhibition : The impact on iron-induced lipid peroxidation was evaluated, indicating protective effects.

- Superoxide Scavenging : The ability to scavenge superoxide radicals was also tested.

The results indicated that the presence of a phenolic moiety significantly contributed to the antioxidant properties of the compound. For instance, derivatives with hydroxyl groups at specific positions exhibited enhanced activity compared to methoxy-substituted analogs .

| Method | Activity (IC50 µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| Nitric Oxide Scavenging | 30 |

| Lipid Peroxidation Inhibition | 15 |

| Superoxide Scavenging | 20 |

Antibacterial Activity

The antibacterial efficacy of the compound was tested against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. The results showed that compounds with para-substituted phenolic groups exhibited superior antibacterial activity compared to those with alkyl substitutions.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Bacillus subtilis | 50 |

| Staphylococcus aureus | 40 |

The enhanced activity is attributed to the availability of lone pairs on electronegative nitrogen atoms in certain derivatives, which may facilitate stronger interactions with bacterial cell walls .

Case Studies

Recent studies have highlighted the potential therapeutic applications of thiophene-based compounds in drug development:

- Antioxidant Applications : A study demonstrated that compounds similar to (Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate could be developed as novel antioxidants for preventing oxidative stress-related diseases .

- Antibacterial Agents : Research has indicated that derivatives with specific functional groups can be optimized for treating bacterial infections, particularly those resistant to conventional antibiotics .

Comparison with Similar Compounds

Substituent Effects on Antioxidant Activity

The antioxidant efficacy of this compound and its analogs was evaluated using DPPH radical scavenging, nitric oxide inhibition, and lipid peroxidation assays. Key findings include:

Key Observations :

- Phenolic hydroxyl groups (e.g., 4-hydroxy in 3d) significantly enhance antioxidant activity compared to methoxy derivatives. The target compound’s 4-methoxy group reduces radical scavenging by 30–40% due to diminished hydrogen-donating capacity .

- Steric hindrance from ortho-methoxy groups (e.g., 4-hydroxy-3-methoxy in 3e) improves lipid peroxidation inhibition, suggesting synergistic effects between electronic and steric factors .

Anti-Inflammatory Activity

Anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model (Table 2).

| Compound | % Inhibition of Edema (100 mg/kg) | Reference |

|---|---|---|

| Target Compound (4-Methoxy) | 62.4 ± 3.1 | |

| 4-Hydroxy (3d) | 70.2 ± 2.8 | |

| 4-Hydroxy-3-Methoxy (3e) | 83.1 ± 1.9 | |

| Diclofenac (Standard) | 85.0 ± 2.0 |

Key Observations :

- The target compound exhibits moderate anti-inflammatory activity (62.4%), outperforming non-phenolic analogs but underperforming relative to hydroxyl-substituted derivatives.

- Compound 3e, with a 4-hydroxy-3-methoxyphenyl group, nearly matches diclofenac’s efficacy (83.1% vs. 85.0%), highlighting the critical role of phenolic hydroxyl groups in redox-mediated inflammation suppression .

Structural Modifications in Thiophene Core

Comparisons with analogs featuring modified thiophene rings reveal additional insights:

Key Observations :

- Saturation of the thiophene ring (tetrahydrobenzo[b]thiophene) improves both antioxidant and anti-inflammatory activities, likely due to enhanced planarity and membrane permeability .

- The target compound’s dimethylthiophene core provides moderate steric bulk but lacks the conjugated system seen in fused-ring analogs, limiting its bioactivity .

Preparation Methods

Intermediate Synthesis: Ethyl 2-(2-Cyanoacetamido)-4,5-Dimethylthiophene-3-Carboxylate

The synthesis begins with the preparation of the thiophene backbone. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is reacted with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or ethyl chloroformate. The reaction proceeds via nucleophilic acyl substitution, forming the intermediate ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate. This intermediate is critical for introducing the acrylamido moiety in subsequent steps.

Key Parameters :

Knoevenagel Condensation with 4-Methoxybenzaldehyde

The active methylene group of the cyanoacetamido intermediate undergoes condensation with 4-methoxybenzaldehyde under acidic or basic conditions. Piperidine and acetic acid in toluene are commonly used to catalyze the reaction, forming the (Z)-configured acrylamido product.

Reaction Conditions :

- Molar Ratio : 1:1.1 (intermediate : aldehyde).

- Catalyst : Piperidine (0.35 mL) and acetic acid (1.3 mL) per 10 mM of intermediate.

- Solvent : Toluene under reflux for 5–6 hours.

- Work-Up : Filtration of precipitated product followed by recrystallization from ethanol.

The (Z)-stereochemistry is favored due to steric hindrance between the 4-methoxyphenyl group and the thiophene ring, as confirmed by NMR coupling constants.

Optimization of Reaction Parameters

Catalytic System Comparison

Alternative catalysts, such as sodium methoxide or molecular sieves, have been explored. Sodium methoxide in toluene at 25–35°C achieves comparable yields (55–95%) but requires stringent moisture control. Molecular sieves (4 Å) enhance reaction efficiency by absorbing water, shifting equilibrium toward product formation.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification. Non-polar solvents like toluene or heptane improve product purity at the cost of longer reaction times (8–10 hours).

Temperature and Time

Reflux conditions (110–120°C) reduce reaction time to 3–4 hours but risk decomposition of the cyano group. Room-temperature reactions (20–25°C) over 12–24 hours are preferred for heat-sensitive derivatives.

Structural Characterization and Analytical Data

Spectroscopic Analysis

Infrared (IR) Spectroscopy :

- N–H Stretch : 3418 cm⁻¹ (amide).

- C≡N Stretch : 2210 cm⁻¹.

- C=O Stretch : 1725 cm⁻¹ (ester), 1660 cm⁻¹ (amide).

¹H NMR (400 MHz, CDCl₃) :

- δ 1.35 (t, 3H, J = 7.1 Hz, –CH₂CH₃).

- δ 2.25 (s, 6H, –CH₃ at C4 and C5).

- δ 4.30 (q, 2H, J = 7.1 Hz, –OCH₂CH₃).

- δ 6.95–7.80 (m, 4H, aromatic H).

- δ 8.45 (s, 1H, acrylamido CH).

Mass Spectrometry :

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 168–170°C |

| Solubility | DMSO > Ethanol > Chloroform |

| Yield (Optimized) | 82% |

| Purity (HPLC) | ≥98% |

Comparative Analysis of Synthetic Routes

Traditional vs. Microwave-Assisted Synthesis

Conventional heating achieves moderate yields (75–82%) but requires prolonged reaction times. Microwave irradiation (150 W, 100°C) reduces the condensation step to 20–30 minutes with comparable yields (80–85%).

Green Chemistry Approaches

Solvent-free conditions using grindstone chemistry or ionic liquids (e.g., [BMIM]BF₄) minimize waste. However, these methods are less effective for large-scale synthesis due to difficulties in product isolation.

Applications and Derivative Synthesis

The title compound serves as a precursor for bioactive derivatives. Schiff base formation at the acrylamido group enables coordination with metal ions (e.g., Fe²⁺, Co²⁺), enhancing antioxidant and anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for (Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate, and what reaction conditions are critical for achieving high yields?

- Methodology : The compound is synthesized via a Knoevenagel condensation. Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (10 mmol) reacts with 4-methoxybenzaldehyde (11 mmol) in toluene under reflux for 5–6 hours, using piperidine (0.35 mL) and acetic acid (1.3 mL) as catalysts. Completion is monitored via thin-layer chromatography (TLC), followed by filtration and recrystallization with alcohol. Yields range from 72% to 94% .

- Critical Conditions : Strict stoichiometric ratios, catalytic acid-base pair (piperidine/AcOH), and solvent choice (toluene) are key. Extended reflux times may improve conversion but risk side reactions.

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound, and what key spectral features should researchers focus on?

- Methodology : Use IR spectroscopy to confirm acrylamido C=O (~1650–1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups. ¹H NMR should show resonances for the ethyl ester (δ ~1.3–1.4 ppm, triplet; δ ~4.2–4.3 ppm, quartet), methoxyphenyl protons (δ ~6.8–7.5 ppm), and thiophene methyl groups (δ ~2.2–2.5 ppm). Mass spectrometry (EI or ESI) should align with the molecular ion peak (C₂₁H₂₁N₂O₄S, calculated m/z ~397.12) .

Advanced Research Questions

Q. How can researchers optimize the Knoevenagel condensation step to minimize byproducts and enhance Z-isomer selectivity?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) versus toluene to assess reaction kinetics and isomer selectivity.

- Catalyst Tuning : Replace piperidine/AcOH with chiral catalysts (e.g., proline derivatives) to influence stereochemistry.

- Temperature Control : Lower temperatures may favor kinetic (Z)-isomer formation, while higher temperatures promote thermodynamic (E)-isomer. Monitor via HPLC or NOE NMR for stereochemical confirmation .

Q. What methodologies are recommended for analyzing hydrogen bonding patterns and crystal packing to predict solubility and stability?

- Methodology :

- X-ray Crystallography : Resolve the crystal structure to identify intermolecular hydrogen bonds (e.g., N–H···O=C or C≡N···H–C).

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., chains, rings) and correlate with solubility. For example, strong N–H···O bonds may reduce solubility in non-polar solvents .

- DFT Calculations : Model intermolecular interactions to predict packing efficiency and melting points .

Q. In cases where biological activity data (e.g., antioxidant assays) show variability between batches, what analytical strategies should be employed to identify structural or purity-related inconsistencies?

- Methodology :

- HPLC-PDA/MS : Quantify purity and detect trace byproducts (e.g., unreacted aldehydes or dimerization products).

- Biological Replicates : Use standardized assays (e.g., DPPH radical scavenging for antioxidants) with triplicate measurements to distinguish biological variability from synthesis artifacts.

- Structural Cross-Validation : Compare ¹H-¹³C HMBC NMR data with computational predictions (e.g., ACD/Labs or MestReNova) to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.